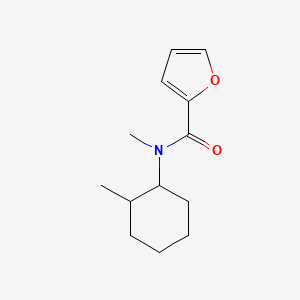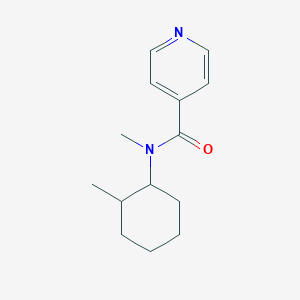
(5-cyclopropyl-1H-pyrazol-3-yl)-(2-ethylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-cyclopropyl-1H-pyrazol-3-yl)-(2-ethylmorpholin-4-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. The compound is a member of the pyrazolone family and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of (5-cyclopropyl-1H-pyrazol-3-yl)-(2-ethylmorpholin-4-yl)methanone is not fully understood. However, research has shown that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and inhibition of COX-2 can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that (5-cyclopropyl-1H-pyrazol-3-yl)-(2-ethylmorpholin-4-yl)methanone has a number of biochemical and physiological effects. The compound has been shown to reduce inflammation, pain, and fever. It has also been shown to have anti-tumor properties and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-cyclopropyl-1H-pyrazol-3-yl)-(2-ethylmorpholin-4-yl)methanone in lab experiments is that it has been extensively studied and its pharmacological properties are well understood. However, one limitation is that the compound is not readily available and can be difficult to synthesize.
Orientations Futures
There are a number of future directions for research on (5-cyclopropyl-1H-pyrazol-3-yl)-(2-ethylmorpholin-4-yl)methanone. One area of research is the development of new synthetic methods for the compound, which could make it more readily available for use in lab experiments. Another area of research is the development of new therapeutic applications for the compound, such as its potential as a treatment for neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
The synthesis of (5-cyclopropyl-1H-pyrazol-3-yl)-(2-ethylmorpholin-4-yl)methanone involves the reaction of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with 2-ethylmorpholine and thionyl chloride. The resulting product is then treated with dimethylformamide and triethylamine to yield the final compound.
Applications De Recherche Scientifique
(5-cyclopropyl-1H-pyrazol-3-yl)-(2-ethylmorpholin-4-yl)methanone has been studied extensively for its potential as a therapeutic agent. Research has shown that the compound has anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-(2-ethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-10-8-16(5-6-18-10)13(17)12-7-11(14-15-12)9-3-4-9/h7,9-10H,2-6,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPDBKFLBMZLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7495012.png)
![(2-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7495020.png)
![2-[(2,3-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495036.png)
![[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B7495044.png)
![2-[(3,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495050.png)




![1-(3-chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7495094.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7495102.png)


![(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone](/img/structure/B7495125.png)